Oxo(phenoxy)acetate

Description

Structure

3D Structure

Properties

CAS No. |

46115-41-7 |

|---|---|

Molecular Formula |

C8H5O4- |

Molecular Weight |

165.12 g/mol |

IUPAC Name |

2-oxo-2-phenoxyacetate |

InChI |

InChI=1S/C8H6O4/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5H,(H,9,10)/p-1 |

InChI Key |

YVWNBNDYTKPZFP-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)OC(=O)C(=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

2-oxo-2-phenoxyacetate chemical structure and properties

An In-Depth Technical Guide to 2-oxo-2-phenoxyacetate

Abstract

This technical guide provides a comprehensive analysis of 2-oxo-2-phenoxyacetate, a molecule of significant interest to researchers in medicinal chemistry and drug development. By integrating a phenoxyacetic acid scaffold, known for its diverse biological activities, with a reactive α-keto acid moiety, 2-oxo-2-phenoxyacetate presents a unique chemical architecture for targeted therapeutic design. This document covers its chemical structure, physicochemical and spectroscopic properties, a proposed synthetic pathway with a detailed experimental protocol, and an exploration of its potential applications as an enzyme inhibitor and a versatile synthetic building block. The insights provided are grounded in established chemical principles and data from analogous compounds, offering a robust resource for scientists exploring this promising molecule.

Introduction

The phenoxyacetic acid framework is a privileged scaffold in pharmaceutical sciences, forming the core of numerous drugs with applications ranging from anti-inflammatory to antimicrobial and herbicidal agents.[1][2] Its derivatives are well-documented for their ability to modulate biological pathways, notably as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[3][4] Separately, the α-keto acid functional group is a key pharmacophore that often mimics endogenous metabolites, enabling it to function as a potent inhibitor for various enzymes, including 2-oxoglutarate (2OG) dependent oxygenases, which are crucial in metabolism, gene regulation, and signaling.[5]

2-oxo-2-phenoxyacetate emerges at the intersection of these two valuable chemical motifs. It combines the established biological footprint of phenoxyacetic acid with the unique electrophilicity and binding capabilities of an α-dicarbonyl system. This guide aims to deconstruct the chemical identity, properties, and synthetic accessibility of 2-oxo-2-phenoxyacetate, providing researchers and drug development professionals with the foundational knowledge to harness its potential in creating next-generation therapeutics and chemical probes.

Chemical Identity and Structure

2-oxo-2-phenoxyacetate, also known as phenoxyglyoxylic acid, is an aromatic α-keto acid. Its structure is characterized by a phenyl group linked via an ether bond to a glyoxylic acid moiety. This arrangement creates a molecule with distinct regions: a hydrophobic aromatic ring and a highly polar, reactive dicarbonyl acid headgroup.

-

IUPAC Name: 2-oxo-2-phenoxyacetic acid

-

Molecular Formula: C₈H₆O₄

-

Molecular Weight: 166.13 g/mol

-

Synonyms: Phenoxyglyoxylic acid, 2-phenoxy-2-oxoacetic acid

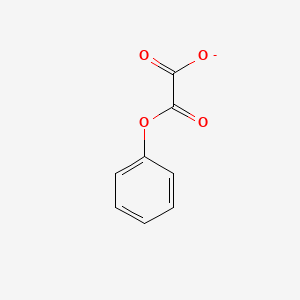

Below is the chemical structure of 2-oxo-2-phenoxyacetate, rendered using the DOT language.

Caption: Chemical structure of 2-oxo-2-phenoxyacetate.

Physicochemical and Spectroscopic Properties

While experimental data for 2-oxo-2-phenoxyacetate is not widely published, its properties can be reliably predicted based on its constituent functional groups and data from analogous structures like phenylglyoxylic acid and phenoxyacetic acid.[6][7][8]

Physicochemical Data Summary

| Property | Predicted Value / State | Rationale / Comments |

| Physical State | White to light yellow crystalline solid | Similar to phenylglyoxylic acid and phenoxyacetic acid.[8][9] |

| Melting Point (°C) | 80 - 100 | Intermediate between phenoxyacetic acid (~99°C) and phenylglyoxylic acid (~65°C).[7][8] The additional ether oxygen may influence crystal packing. |

| Water Solubility | Moderately soluble | The carboxylic acid group enhances water solubility, but the phenyl ring imparts hydrophobicity. Expected to be slightly less soluble than phenoxyacetic acid due to the larger nonpolar surface area.[6] |

| pKa | 2.5 - 3.5 | The electron-withdrawing effect of the adjacent ketone carbonyl group will increase the acidity of the carboxylic acid compared to phenoxyacetic acid (pKa ~3.17).[8] |

| LogP | 1.0 - 1.5 | The octanol-water partition coefficient is estimated to be slightly lower than that of phenoxyacetic acid (LogP ~1.34) due to the increased polarity from the second carbonyl group.[6] |

Predicted Spectroscopic Profile

Interpreting the spectroscopic data is fundamental for confirming the structure and purity of a synthesized compound.[10][11][12]

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency |

| ¹H NMR | Aromatic Protons (C₆H₅) | δ 7.0-7.5 ppm (multiplet, 5H) |

| Carboxylic Acid Proton (-COOH) | δ 10-13 ppm (broad singlet, 1H, D₂O exchangeable) | |

| ¹³C NMR | Carboxylic Carbonyl (-C OOH) | δ 160-170 ppm |

| Ketone Carbonyl (-C =O) | δ 185-195 ppm (more deshielded than the acid carbonyl) | |

| Aromatic Carbons (C-O) | δ 155-160 ppm | |

| Aromatic Carbons (C-H) | δ 115-135 ppm | |

| FT-IR (cm⁻¹) | O-H Stretch (Carboxylic Acid) | 3200-2500 (broad) |

| C=O Stretch (Ketone) | ~1740-1760 (α-keto group shifts to higher frequency) | |

| C=O Stretch (Carboxylic Acid) | ~1700-1720 | |

| C-O Stretch (Ether) | ~1250-1200 (asymmetric) and ~1050-1000 (symmetric) | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 166 |

| Key Fragments | m/z = 121 ([M-COOH]⁺), 93 ([C₆H₅O]⁺), 77 ([C₆H₅]⁺) |

Synthesis and Purification

A robust synthetic strategy is critical for accessing 2-oxo-2-phenoxyacetate for research purposes. While multiple routes can be envisioned, a practical approach involves the reaction of a phenoxide salt with an electrophilic two-carbon building block already containing the dicarbonyl moiety, such as an ester of oxalyl chloride. This avoids harsh oxidation steps that could cleave the ether bond.

Proposed Synthetic Workflow

The following diagram illustrates a two-step synthesis starting from phenol.

Caption: Proposed synthetic workflow for 2-oxo-2-phenoxyacetate.

Detailed Experimental Protocol

This protocol is a self-validating system. The success of each step can be confirmed using standard analytical techniques (TLC, NMR) before proceeding to the next, ensuring the integrity of the final product.

Step 1: Synthesis of Ethyl 2-oxo-2-phenoxyacetate

-

Causality: The reaction begins with the deprotonation of phenol using a strong base to form the highly nucleophilic sodium phenoxide. This phenoxide then attacks the electrophilic acyl chloride of ethyl chloroglyoxylate. Ethyl chloroglyoxylate is chosen over oxalyl chloride to prevent a double reaction and to provide a stable ester intermediate that facilitates purification.

-

Procedure:

-

To a solution of phenol (1.0 eq) in anhydrous ethanol, add sodium hydroxide (1.05 eq) and stir at room temperature for 30 minutes to form sodium phenoxide.

-

Remove the solvent under reduced pressure. Add anhydrous tetrahydrofuran (THF) to the resulting solid.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of ethyl chloroglyoxylate (1.1 eq) in anhydrous THF dropwise over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield ethyl 2-oxo-2-phenoxyacetate as a clear oil or low-melting solid.

-

Step 2: Hydrolysis to 2-oxo-2-phenoxyacetate

-

Causality: Saponification (base-catalyzed hydrolysis) is employed to convert the ethyl ester to the final carboxylic acid. Lithium hydroxide is a mild and effective reagent for this transformation, minimizing side reactions that could occur with stronger bases or higher temperatures.

-

Procedure:

-

Dissolve the purified ethyl 2-oxo-2-phenoxyacetate (1.0 eq) in a 3:1 mixture of THF and water.

-

Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture vigorously at room temperature for 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the THF.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH 2 with cold 1 M HCl.

-

A white precipitate of 2-oxo-2-phenoxyacetate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Chemical Reactivity and Stability

The reactivity of 2-oxo-2-phenoxyacetate is dominated by its two adjacent carbonyl groups and the acidic proton.

-

Electrophilicity: The ketone and carboxylic acid carbonyls are both electrophilic centers susceptible to nucleophilic attack. The ketone is generally more reactive towards nucleophiles than the carboxylic acid derivative.

-

Acidity: The carboxylic acid proton is readily abstracted by bases. The resulting carboxylate is a good nucleophile.

-

Enolization: While possible, enolization is less favorable than in simple ketones due to the adjacent electron-withdrawing groups.

-

Stability: Like many α-keto acids, 2-oxo-2-phenoxyacetate may be susceptible to decarboxylation upon heating, although the ether linkage provides more stability than in some other derivatives. It is also prone to hydrolysis under harsh acidic or basic conditions.[13] For long-term storage, it should be kept in a cool, dry, and dark environment.[14]

Applications in Drug Discovery and Chemical Biology

The unique structure of 2-oxo-2-phenoxyacetate makes it a compelling candidate for several applications in biomedical research.

Inhibition of 2-Oxoglutarate (2OG) Dependent Oxygenases

Many metabolic and epigenetic enzymes use 2-oxoglutarate as a co-substrate. 2-oxo-2-phenoxyacetate can be considered a structural analogue of 2OG and could act as a competitive inhibitor for these enzymes.[5] This is a promising strategy for developing drugs against cancer and inflammatory diseases where these enzymes are often dysregulated.

COX-2 Inhibition for Anti-Inflammatory Agents

Phenoxyacetic acid derivatives are known COX-2 inhibitors.[3] The introduction of the 2-oxo group could enhance binding to the active site of COX-2 or alter the selectivity profile. The α-keto acid moiety could form specific hydrogen bonds or even covalent interactions with active site residues, leading to more potent or longer-lasting inhibition. The diagram below shows the COX-2 pathway, a potential target for this molecule.

Caption: Potential inhibition of the COX-2 signaling pathway.

Versatile Synthetic Building Block

The multiple functional groups of 2-oxo-2-phenoxyacetate make it a valuable intermediate in organic synthesis.[15] The carboxylic acid can be converted to esters or amides, while the ketone can undergo reactions like Wittig olefination or reductive amination, allowing for the rapid construction of complex molecular libraries for screening purposes.

Safety and Handling

As a laboratory chemical, 2-oxo-2-phenoxyacetate should be handled with appropriate care. Based on data for similar compounds like phenylglyoxylic acid and phenoxyacetic acid, the following hazards should be considered[16][17][18]:

-

Classification: Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[16][17]

-

Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.[8]

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If ingested, rinse mouth and seek immediate medical attention.[18]

Conclusion

2-oxo-2-phenoxyacetate is a molecule with considerable untapped potential. Its hybrid structure, combining the biologically relevant phenoxyacetic acid core with a reactive α-keto acid function, positions it as a prime candidate for the development of novel enzyme inhibitors and as a versatile tool for chemical synthesis. This guide provides the essential technical framework—from its fundamental properties and a plausible synthetic route to its potential applications—to empower researchers to explore and exploit the unique chemistry of this compound. Future investigations into its biological activity are highly warranted and could lead to significant advances in drug discovery.

References

- MDPI. (2024).

- Jetir.Org. (2024).

- MDPI. (N/A). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.

- PubChem. (N/A). Phenoxyacetic Acid | C8H8O3 | CID 19188.

- Benchchem. (N/A). Stability and degradation of 2-Ethoxy-2-oxoacetic acid under reaction conditions.

- Wikipedia. (N/A). Phenylglyoxylic acid.

- Carl ROTH. (N/A).

- RSC Publishing. (2011).

- Sigma-Aldrich. (2024).

- PubChem. (N/A). Phenylglyoxylic Acid | C8H6O3 | CID 11915.

- YouTube. (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review.

- Benchchem. (N/A).

- Dove Medical Press. (2021). Phenolic Compounds as Potential Dual EGFR & COX-2 Inhibitors.

- Sigma-Aldrich. (N/A). Phenylglyoxylic acid 97 611-73-4.

- UCLA Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy.

- CDH Fine Chemical. (N/A).

- Thermo Fisher Scientific. (2025).

- BLD Pharm. (N/A). 611-73-4|2-Oxo-2-phenylacetic acid.

- YouTube. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry.

- ChemicalBook. (2026). Phenoxyacetic acid | 122-59-8.

- Selleck Chemicals. (N/A). Phenylglyoxylic acid | CAS 611-73-4.

Sources

- 1. jetir.org [jetir.org]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. Inhibition of 2-oxoglutarate dependent oxygenases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenylglyoxylic acid - Wikipedia [en.wikipedia.org]

- 8. Phenoxyacetic acid | 122-59-8 [chemicalbook.com]

- 9. Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. 611-73-4|2-Oxo-2-phenylacetic acid|BLD Pharm [bldpharm.com]

- 15. selleckchem.com [selleckchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. fishersci.com [fishersci.com]

Advanced Strategies in the Synthesis and Application of Phenoxyglyoxylate Derivatives

Executive Summary & Nomenclature Definition

Phenoxyglyoxylate derivatives represent a versatile class of 1,2-dicarbonyl synthons in organic chemistry, serving as critical intermediates in the synthesis of benzofuran heterocycles and strobilurin-class agrochemicals .[1]

In the literature, the term "phenoxyglyoxylate" is often used to describe two distinct structural motifs, both of which are covered in this guide:

-

Aryloxy-2-oxoacetates (Mixed Oxalates): Compounds where the phenoxy group is directly bonded to the dicarbonyl system via oxygen (

).[1] These are potent electrophiles for intramolecular cyclization.[1] -

Phenoxy-substituted Phenylglyoxylates: Compounds where a phenoxy group is a substituent on an aryl ring attached to the glyoxylate core (

).[1] These are the precursors to

This guide synthesizes the reactivity, synthesis, and application of these derivatives, providing a roadmap for their use in high-value target synthesis.

Synthesis Modules: Accessing the Core Scaffold

Module A: The Oxalyl Chloride Route (Aryloxy-2-oxoacetates)

The most direct access to the aryloxy-oxoacetate core is the nucleophilic acyl substitution of phenols with oxalyl chloride mono-esters. This method requires strict temperature control to prevent decarbonylation or symmetric oxalate formation.[1]

-

Mechanism: The phenol oxygen attacks the highly electrophilic acyl chloride of ethyl oxalyl chloride.

-

Critical Parameter: Temperature must be kept

initially to favor the kinetic product over the thermodynamic diaryl oxalate.

Module B: Friedel-Crafts Glyoxylation (Aryl Glyoxylates)

For phenoxy-substituted phenyl glyoxylates, the standard approach is the Friedel-Crafts acylation of diphenyl ether derivatives.[1]

-

Reagents: Ethyl oxalyl chloride,

(Lewis Acid).[1] -

Regioselectivity: The phenoxy group is a strong ortho/para director. Acylation typically occurs para to the phenoxy linkage due to steric hindrance at the ortho position, unless directed by other substituents.

Visualization: Synthesis Pathways

Caption: Divergent synthesis of phenoxyglyoxylate derivatives via nucleophilic substitution (top) and electrophilic aromatic substitution (bottom).[1]

Reactivity Profile & Cyclization Strategies

Intramolecular Cyclization to Benzofurans

One of the most valuable applications of aryloxy-2-oxoacetates is their conversion to 2,3-dioxo-2,3-dihydrobenzofurans (and subsequently benzofurans) via intramolecular Friedel-Crafts cyclization.[1] This reaction is sensitive to electronic effects on the aromatic ring.[2]

-

Lewis Acid Catalyst:

or -

Mechanism: The ester carbonyl is activated by the Lewis acid, prompting electrophilic attack on the ortho position of the phenol ring.

-

Outcome: Formation of the lactone ring (benzofuran-2,3-dione).[1]

Oximation for Strobilurin Synthesis

For phenoxy-phenylglyoxylates, the keto group is a pivotal handle for installing the pharmacophore found in strobilurin fungicides.[1]

-

Reaction: Condensation with methoxyamine hydrochloride (

).[1] -

Stereochemistry: The

-isomer is typically the bioactive form.[1] Control is achieved via solvent polarity (methanol vs. pyridine) or thermodynamic equilibration.[1]

Visualization: Benzofuran Cyclization Logic

Caption: Mechanistic pathway for the conversion of aryloxy-2-oxoacetates to benzofuran scaffolds.

Experimental Protocols

Protocol A: Synthesis of Ethyl Phenoxy(oxo)acetate (Mixed Oxalate)

Target: Accessing the O-linked glyoxylate core.[1]

Reagents:

-

Phenol (10 mmol)[1]

-

Ethyl oxalyl chloride (11 mmol)[1]

-

Triethylamine (12 mmol)[1]

-

Dichloromethane (DCM), anhydrous (50 mL)[1]

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Add Phenol and DCM.[1]

-

Cooling: Cool the solution to -10°C using an ice/salt bath. Rationale: Low temperature prevents double addition of phenol to form diphenyl oxalate.

-

Addition: Add Triethylamine dropwise. Then, add Ethyl oxalyl chloride dropwise over 20 minutes via syringe pump.[1]

-

Reaction: Stir at -10°C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Workup: Quench with cold water (30 mL). Wash the organic layer with 1M HCl (2 x 20 mL) to remove amine salts, then sat.[1]

(20 mL).[1] -

Purification: Dry over

, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1).

Validation:

-

IR: Strong doublet carbonyl stretch (~1770, 1740 cm⁻¹).[1]

-

1H NMR: Quartet at ~4.4 ppm (ethyl), Multiplet at 7.1-7.4 ppm (aromatic).[1]

Protocol B: Synthesis of Ethyl (4-phenoxyphenyl)glyoxylate

Target: Precursor for Strobilurin analogues.[1]

Reagents:

-

Diphenyl ether (10 mmol)[1]

-

Ethyl oxalyl chloride (12 mmol)[1]

-

Aluminum Chloride (

) (15 mmol)[1] -

Dichloromethane (DCM) (50 mL)[1]

Procedure:

-

Activation: Suspend

in DCM at 0°C. Add Ethyl oxalyl chloride dropwise. Stir for 15 min to form the acylium ion complex. -

Addition: Add Diphenyl ether (dissolved in 10 mL DCM) slowly to the mixture.

-

Reaction: Stir at 0°C for 1 hour, then reflux for 4 hours. Rationale: Friedel-Crafts acylation on deactivated rings or bulky substrates often requires thermal energy to reach completion.

-

Quench: Pour the reaction mixture carefully onto crushed ice/HCl.

-

Workup: Extract with DCM, wash with brine, dry, and concentrate.

-

Yield: Typically 70-85% of the para-isomer.

Comparative Data: Reactivity of Derivatives[2][4]

| Substrate Type | Electrophilicity | Primary Application | Key Stability Issue |

| Aryloxy-2-oxoacetate | High (Mixed Anhydride character) | Benzofuran synthesis | Susceptible to hydrolysis/decarbonylation |

| Aryl-glyoxylate | Moderate (Ketone-Ester) | Strobilurin fungicides | Stable, prone to hydrate formation |

| Phenoxy-pyruvate | Low (Ether-Ketone) | Heterocycle condensation | Enolization can complicate reactions |

References

-

Beaudry Research Group. (2021).[1] Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.[1] Link

-

BenchChem. (2025).[1] The Versatile Arylglyoxal: A Technical Guide to Synthesis and Application in Modern Drug Discovery. Link[1]

-

Thermo Scientific Chemicals. (2025).[1] Ethyl phenylglyoxylate, 98% Product Specifications. Link

-

PubChem. (2025).[1] Ethyl benzoylformate (Ethyl phenylglyoxylate) Compound Summary. National Library of Medicine. Link

-

Nofiani, R., et al. (2018).[1][3] Strobilurin biosynthesis in Basidiomycete fungi. Nature Communications/NIH.[1] Link

-

Sheikh, A. R., et al. (2023).[1] Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles.[4][5][6] RSC Advances. Link

-

Chimica Italiana. (2013). Heterocyclic α-Oxoesters (Hetaryl Glyoxylates): Synthesis and Chemical Transformations. Link

-

Asian Journal of Chemistry. (2013). Synthesis of New Strobilurin Derivatives with Modified 1,3,5-Triazine Moiety. Link

-

Google Patents. (2009).[1] Synthesis of phenoxyacetic acid derivatives (US20090247781A1). Link

-

NIST. (2025). Ethyl chloroglyoxylate Data. National Institute of Standards and Technology.[7] Link

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 3. Strobilurin biosynthesis in Basidiomycete fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. ethyl chloroglyoxylate [webbook.nist.gov]

Methodological & Application

Synthesis of 2-oxo-2-phenoxyacetic acid from phenol and oxalyl chloride

Application Note: Controlled Synthesis of Phenyl Hydrogen Oxalate (2-Oxo-2-phenoxyacetic acid)

Executive Summary & Strategic Scope

This guide details the protocol for synthesizing 2-oxo-2-phenoxyacetic acid (IUPAC: Phenyl hydrogen oxalate), a mono-ester derivative of oxalic acid.

Crucial Disambiguation: Researchers often confuse this target with Phenylglyoxylic acid (2-oxo-2-phenylacetic acid).

-

Target (This Protocol):

(Formed via O-acylation ; Ester linkage). -

Alternative:

(Formed via C-acylation ; Ketone linkage; requires Friedel-Crafts conditions/

The Synthetic Challenge: The reaction of phenol with oxalyl chloride naturally favors the formation of Diphenyl Oxalate (the "glow stick" reagent) because the intermediate mono-acid chloride is highly reactive. To isolate the mono-acid (2-oxo-2-phenoxyacetic acid), this protocol utilizes an Inverse Addition Strategy with stoichiometric control to arrest the reaction at the intermediate stage before hydrolysis.

Chemical Strategy & Mechanism

To prevent the formation of the diester (

Reaction Scheme:

-

Activation: Phenol is deprotonated (or activated) by a base (Triethylamine).

-

Substitution 1 (Desired): Phenoxide attacks Oxalyl Chloride to form Phenyl Oxalyl Chloride.

-

Substitution 2 (Undesired): If excess phenol is present, it attacks Phenyl Oxalyl Chloride to form Diphenyl Oxalate.

-

Hydrolysis: The isolated Phenyl Oxalyl Chloride is reacted with water to yield the target acid.

Stoichiometry Table:

| Component | Role | Equivalents (Eq) | Rationale |

| Oxalyl Chloride | Electrophile | 3.0 - 5.0 | Large excess ensures Phenol always encounters |

| Phenol | Nucleophile | 1.0 | Limiting reagent. |

| Triethylamine ( | Base | 1.0 | Scavenges HCl; drives equilibrium. |

| Dichloromethane (DCM) | Solvent | N/A | Inert, dissolves all reactants, easy to remove. |

| Water | Quench | Excess | Hydrolyzes the acid chloride to the carboxylic acid. |

Mechanistic Visualization

Figure 1: Reaction pathway highlighting the critical branch point between the desired mono-ester and the undesired diester.[1]

Detailed Protocol

Phase A: Synthesis of Phenyl Oxalyl Chloride (Intermediate)

Safety Note: Oxalyl chloride is toxic and releases CO/CO2. Perform all steps in a fume hood.

-

Preparation of Electrophile Solution:

-

In a dry 250 mL round-bottom flask (RBF) under Argon/Nitrogen, charge Oxalyl Chloride (3.0 equiv) .

-

Dilute with anhydrous DCM (0.2 M relative to OxCl) .

-

Cool the solution to -10°C to 0°C using an ice/salt bath.

-

-

Preparation of Nucleophile Solution:

-

In a separate flask, dissolve Phenol (1.0 equiv) and Triethylamine (1.0 equiv) in anhydrous DCM.

-

Note: The solution may warm slightly due to acid-base complexation.

-

-

Inverse Addition (Critical Step):

-

Transfer the Phenol/Base solution into a pressure-equalizing dropping funnel attached to the Oxalyl Chloride flask.

-

Add the Phenol solution dropwise over 30–45 minutes.

-

Why: Slow addition ensures the concentration of unreacted phenol remains low relative to the excess oxalyl chloride.

-

-

Reaction Monitoring:

-

Allow to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 30 minutes.

-

Validation: Take an aliquot, quench with MeOH. TLC should show conversion of Phenol to Methyl Phenyl Oxalate (distinct spot from Diphenyl Oxalate).

-

-

Isolation of Intermediate:

-

The reaction mixture now contains Phenyl Oxalyl Chloride and excess Oxalyl Chloride.

-

Evaporation: Use a rotary evaporator (trap cooled to -78°C) to remove the solvent and the excess Oxalyl Chloride.

-

Caution: Oxalyl chloride is volatile (bp 63-64°C). Do not overheat.

-

The residue is crude Phenyl Oxalyl Chloride .

-

Phase B: Hydrolysis to Phenyl Hydrogen Oxalate

-

Hydrolysis:

-

Resuspend the crude residue in fresh DCM or Diethyl Ether.

-

Cool to 0°C.[2]

-

Add Ice-Cold Water (excess) dropwise with vigorous stirring.

-

Observation: Evolution of HCl gas (if base was removed) or formation of salts.

-

-

Extraction:

-

Purification:

-

Evaporate solvent to yield the crude solid acid.

-

Recrystallization: Recrystallize from Benzene/Petroleum Ether or Hexane/Chloroform mixtures.

-

Expected Physical State: White to off-white crystalline solid.

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow ensuring safety and specificity.

Analytical Validation

To confirm the synthesis of the mono-ester (

| Analytical Method | Expected Signal (Phenyl Hydrogen Oxalate) | Distinction from Diester |

| IR Spectroscopy | Broad -OH stretch (2500-3300 | Diester lacks the -OH stretch. |

| Two distinct Carbonyl signals (~158 ppm, ~170 ppm).[3] | Diester is symmetric (one carbonyl signal). | |

| Aromatic protons shifted downfield relative to phenol. Acidic proton ( | Integration ratio confirms mono-substitution. | |

| Melting Point | ~67–68°C [1] | Diester (Diphenyl oxalate) mp is higher (~136°C). |

Troubleshooting & Optimization

-

Problem: High yield of Diphenyl Oxalate (Diester).

-

Cause: Localized high concentration of phenol.

-

Solution: Increase dilution of the phenol solution and reduce addition rate. Ensure vigorous stirring.

-

-

Problem: Low Yield / Decomposition.

-

Cause: Hydrolysis of the ester bond during workup.

-

Solution: Keep the hydrolysis step cold (0°C) and rapid. Do not expose the final acid to basic aqueous conditions for long periods (saponification risk).

-

References

-

Staudinger, H. (1908). "Über Oxalylchlorid" (On Oxalyl Chloride). Berichte der deutschen chemischen Gesellschaft, 41(3), 3558-3566.

-

Rauhut, M. M., et al. (1967). "Chemiluminescence from Reactions of Electronegatively Substituted Aryl Oxalates." Journal of the American Chemical Society, 89(25), 6515-6522. (Describes the diester formation, establishing the baseline for preventing it).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative text on Nucleophilic Acyl Substitution mechanisms).

-

O'Sullivan, M. (2019). "A General Method to Prepare Halogen-Free Oxalate Diesters." Chemical Education Xchange. (Protocol for diesters, utilized here to illustrate the conditions to avoid).

Sources

Application Note: Optimizing Phenyl Hydrogen Oxalate Chemiluminescence Assays Through Strategic Solvent Selection

Abstract

Peroxyoxalate chemiluminescence (PO-CL) represents one of the most efficient non-enzymatic chemical light-emitting systems known, with applications spanning from clinical diagnostics to pharmaceutical analysis.[1][2] The reaction's quantum yield, kinetics, and overall sensitivity are profoundly influenced by the reaction medium. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of solvent selection for phenyl hydrogen oxalate-based chemiluminescence assays. We will explore the causal relationships between solvent properties and assay performance, present a systematic workflow for solvent screening, and provide detailed protocols for empirical validation.

Introduction: The Peroxyoxalate Reaction

The peroxyoxalate reaction is a multi-component system that typically involves an activated aryl oxalate ester, such as bis(2,4,6-trichlorophenyl) oxalate (TCPO) or diphenyl oxalate (DPO), hydrogen peroxide (H₂O₂), and a fluorescent activator (fluorophore).[3] The core of the reaction is the base-catalyzed oxidation of the oxalate ester by H₂O₂ to form a high-energy intermediate, widely believed to be 1,2-dioxetanedione.[4][5][6] This unstable intermediate does not luminesce itself. Instead, it interacts with a fluorophore in a process described by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism.[7][8] Through the CIEEL pathway, the intermediate chemically excites the fluorophore to its singlet excited state, which then relaxes to the ground state by emitting a photon. The light produced is characteristic of the fluorophore's emission spectrum.

Figure 1: The proposed Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism for the peroxyoxalate reaction.

The Critical Role of the Solvent

The solvent is not merely a medium for dissolving reagents; it is an active participant in the reaction pathway, directly influencing the stability of reactants, intermediates, and transition states. The selection of an inappropriate solvent can drastically reduce chemiluminescence quantum yields, alter reaction kinetics, or lead to assay failure. Key solvent properties to consider are polarity, viscosity, and the presence of nucleophilic or acidic/basic groups.

Solvent Polarity

Polarity is a double-edged sword in PO-CL assays. A certain degree of polarity is necessary to dissolve the reagents and stabilize the charge-transfer complex formed between the high-energy intermediate and the fluorophore.[7][9] However, excessively polar or protic solvents, especially water, can be detrimental.

-

Stabilization: In moderately polar aprotic solvents, the charge-transfer complex is stabilized, which can enhance the efficiency of the electron back-transfer step required for chemiexcitation.[4]

-

Inhibition: In highly polar or aqueous environments, the quantum efficiency can decrease by several orders of magnitude.[10] This is attributed to two primary factors:

-

Hydrolysis: Water can hydrolyze the active oxalate ester, leading to a non-luminescent side reaction that consumes the primary reagent.[4][11]

-

Solvent-Separated Ion Pairs: High polarity can lead to the formation of solvent-separated radical ion pairs, which inhibit the efficient electron back-transfer necessary for excited state formation.[10]

-

For bioanalytical applications requiring aqueous compatibility, strategies often involve using co-solvents or creating hydrophobic microenvironments with surfactants or micelles to shield the reaction from the bulk aqueous phase.[3]

Solvent Viscosity

Solvent viscosity plays a significant role in what is known as the "solvent-cage effect." An increase in solvent viscosity can physically constrain the high-energy intermediate and the fluorophore, holding them in close proximity. This enhances the probability of the crucial electron transfer event before the intermediate decomposes through a non-luminescent pathway.[7][12] Studies have shown that increasing viscosity can lead to a significant increase in singlet quantum yields, particularly in less polar media.[7][12] This effect arises from the stabilization of the charge-transfer complex, which prevents its escape from the solvent cavity and thereby increases chemiexcitation efficiency.[4][7]

Protic vs. Aprotic Solvents

Protic solvents (e.g., alcohols, water) possess hydrogen atoms bonded to electronegative atoms and can act as hydrogen bond donors. These are generally avoided in high-efficiency PO-CL systems. Their nucleophilic nature can lead to the solvolysis of the oxalate ester, competing with the desired reaction with hydrogen peroxide. Aprotic solvents (e.g., ethyl acetate, acetonitrile, THF), which lack these acidic protons, are strongly preferred as they minimize these undesirable side reactions.[13]

Comparative Analysis of Common Solvents

The ideal solvent for a PO-CL assay maximizes the quantum yield while ensuring the solubility and stability of all reaction components. The choice is often a trade-off between these factors.

| Solvent | Polarity (Index) | Viscosity (cP at 20°C) | Type | Pros for PO-CL | Cons for PO-CL |

| Ethyl Acetate | 4.4 | 0.45 | Aprotic | Good balance of polarity for reagent solubility and reaction efficiency. Frequently used as a reference solvent.[7][14] | Relatively volatile. May require co-solvents for certain fluorophores. |

| Acetonitrile | 5.8 | 0.37 | Aprotic | Good solubilizing power for a wide range of compounds. | Can be less suitable than other solvents, sometimes leading to poor signal stability and linearity.[14] May quench fluorescence of some activators. |

| 1,2-Dimethoxyethane (DME) | 4.0 | 0.46 | Aprotic | Excellent solvent for kinetic studies, especially when mixed with water to investigate aqueous effects.[10] | Can form peroxides upon storage, which can interfere with the assay. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 2.00 | Aprotic | High solubilizing power. Higher viscosity can promote the solvent-cage effect. | High polarity can sometimes be detrimental. Must be anhydrous as it is highly hygroscopic. |

| Tetrahydrofuran (THF) | 4.0 | 0.48 | Aprotic | Good solvent for many organic compounds. Often used in aqueous mixtures for specific applications.[3] | Can form explosive peroxides upon storage. Potential for side reactions. |

| Phthalates (e.g., Dimethyl Phthalate) | ~5.0 | 9.86 | Aprotic | High viscosity significantly enhances quantum yield via the solvent-cage effect.[7] Low volatility. | High viscosity can make handling and mixing difficult in automated or flow systems. |

Strategic Workflow for Solvent Selection

A systematic approach is crucial for identifying the optimal solvent for a new assay. The following workflow provides a logical progression from theoretical selection to empirical validation.

Figure 2: A systematic workflow for selecting and validating a solvent system for a PO-CL assay.

Experimental Protocol: Solvent Screening Assay

This protocol provides a framework for comparing the performance of different solvents. It is essential to keep the concentrations of all other reagents constant to ensure a fair comparison.

5.1. Materials and Reagents

-

Oxalate Ester: Bis(2,4,6-trichlorophenyl) oxalate (TCPO)

-

Fluorophore: 9,10-Diphenylanthracene (DPA) or Perylene

-

Oxidizer: 30% Hydrogen Peroxide (H₂O₂)

-

Catalyst: Imidazole or Sodium Salicylate[15]

-

Candidate Solvents: High-purity, anhydrous grade (e.g., Ethyl Acetate, Acetonitrile, THF)

-

Equipment: Luminometer or spectrofluorometer with chemiluminescence capability, precision micropipettes, glass vials.

5.2. Preparation of Stock Solutions

-

TCPO Stock (10 mM): Dissolve an appropriate amount of TCPO in each candidate solvent. Note: Protect from light and moisture. Prepare fresh if possible.

-

Fluorophore Stock (1 mM): Dissolve the fluorophore in each candidate solvent. Note: Protect from light.

-

H₂O₂ Stock (100 mM): Carefully dilute 30% H₂O₂ in the corresponding candidate solvent. Caution: H₂O₂ is a strong oxidizer.

-

Catalyst Stock (20 mM): Dissolve imidazole or sodium salicylate in each candidate solvent.

5.3. Assay Procedure

This procedure should be performed for each candidate solvent.

-

Label Vials: Prepare a set of clean glass vials for each solvent.

-

Reagent Addition: In a typical reaction vial (final volume 2 mL), add the components in the following order:

-

1.6 mL of the candidate solvent.

-

100 µL of Fluorophore Stock (Final conc: 50 µM).

-

100 µL of Catalyst Stock (Final conc: 1 mM).

-

100 µL of H₂O₂ Stock (Final conc: 5 mM).

-

-

Initiate Reaction: Place the vial in the luminometer. To start the reaction, inject 100 µL of the TCPO Stock (Final conc: 0.5 mM).

-

Data Acquisition: Immediately begin recording the chemiluminescence intensity over time (e.g., for 300 seconds). Record the peak intensity (I_max) and the integrated total light yield.

-

Background Measurement: Repeat the procedure without the addition of the oxalate ester to measure the background signal for each solvent.

5.4. Data Analysis

-

Signal-to-Noise (S/N) Ratio: Calculate the S/N ratio for each solvent by dividing the I_max by the background signal.

-

Relative Quantum Yield: Compare the total light yield (integrated intensity) for each solvent. The solvent producing the highest light yield under identical concentrations has the highest relative efficiency.

-

Kinetics: Analyze the light emission profile. A rapid rise to I_max and a slower decay are often desirable for analytical applications, providing a stable signal window.[1]

Troubleshooting Common Solvent-Related Issues

-

Low or No Signal:

-

Cause: Reagent precipitation.

-

Solution: Check the solubility of all components in the chosen solvent. A co-solvent may be necessary.

-

Cause: Solvent contamination (water, peroxides, or quenching impurities).

-

Solution: Use fresh, high-purity anhydrous solvents. Test a new bottle of solvent.

-

-

Inconsistent Results:

-

Cause: Solvent volatility leading to concentration changes.

-

Solution: Use sealed vials. Work quickly and maintain consistent timing. Consider less volatile solvents like phthalates.

-

-

High Background Signal:

-

Cause: Autoxidation of the solvent or impurities reacting with H₂O₂.

-

Solution: Use high-purity solvents. Degas the solvent if dissolved oxygen is suspected to be an issue.

-

Conclusion

The solvent system is a paramount factor in the design and optimization of phenyl hydrogen oxalate chemiluminescence assays. A deep understanding of how solvent properties like polarity and viscosity influence the CIEEL mechanism is essential for rational solvent selection. While aprotic solvents like ethyl acetate provide a robust starting point, a systematic screening process is the most reliable method to identify the optimal medium for achieving maximum sensitivity, stability, and reproducibility in a given analytical application. By following the workflow and protocols outlined in this note, researchers can effectively harness the full potential of this powerful detection technology.

References

-

Stevani, C. V., & Baader, W. J. (2016). Peroxyoxalate chemiluminescence efficiency in polar medium is moderately enhanced by solvent viscosity. Journal of Photochemistry and Photobiology A: Chemistry, 321, 19-25. [Link]

-

Weiss, D. (2012). The chemiluminescent peroxyoxalate system: state of the art almost 50 years from its discovery. ARKIVOC, 2012(1), 573-599. [Link]

-

Stevani, C. V., & Baader, W. J. (2016). Peroxyoxalate chemiluminescence efficiency in polar medium is moderately enhanced by solvent viscosity. ResearchGate. [Link]

-

da Silva, S. M., et al. (2020). Water modulates the chemiexcitation efficiency of the peroxyoxalate reaction. Journal of Photochemistry and Photobiology A: Chemistry, 388, 112193. [Link]

-

Stevani, C. V., et al. (1996). Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst. Journal of the Chemical Society, Perkin Transactions 2, (4), 635-639. [Link]

-

Hosseini, M., et al. (2013). A Study of Chemiluminescence from Reaction of Bis(2,4,6-trichlorophenyl)oxalate–H2O2 in the Presence of a Novel Blue Fluorescer, Furandicarboxylate Derivative. Journal of the Chinese Chemical Society, 60(5), 553-558. [Link]

-

Jonsson, T. (2005). Peroxyoxalate Chemiluminescence for Miniaturized Analytical Flow Systems. DiVA. [Link]

-

Smith, J., & Lytle, F. E. (1976). Chemiluminescence from reactions of bis(pentachloro-phenyl)oxalate, hydrogen peroxide and fluorescent compounds. Role of the fluor and nature of chemielectronic process(es). Journal of the Chemical Society, Faraday Transactions 2, 72, 1311-1318. [Link]

-

Wikipedia contributors. (2023). Diphenyl oxalate. Wikipedia. [Link]

-

Halstead, J. A. Lightstick Chemistry. University of Wisconsin-Madison Chemistry Department. [Link]

-

Weinberger, R. (1984). Solvent and pH effects on peroxyoxalate chemiluminescence detection for liquid chromatography. Journal of Chromatography A, 314, 155-165. [Link]

-

Lee, D., et al. (2008). Detection of hydrogen peroxide with chemiluminescent micelles. Pharmaceutical Research, 25(9), 2074-2081. [Link]

-

Stevani, C. V., et al. (1996). Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

LibreTexts. (2021). Chemiluminescence. Chemistry LibreTexts. [Link]

-

Givens, R. S., & Schowen, R. L. (Eds.). (1989). Peroxyoxalate Chemiluminescence Reaction. In Chemiluminescence and Photochemical Reaction Detection in Chromatography (pp. 125-147). American Chemical Society. [Link]

-

Lee, D., et al. (2008). Chemiluminescence quantum yields of peroxalate esters (1 vs diphenyl oxalate) [Data set]. ResearchGate. [Link]

-

Rauhut, M. M., et al. (1967). Chemiluminescence from Reactions of Electronegatively Substituted Aryl Oxalates with Hydrogen Peroxide and Fluorescent Compounds. Journal of the American Chemical Society, 89(24), 6515-6522. [Link]

-

Jacobs, M. (1999). WHAT'S THAT STUFF? - LIGHT STICKS. Chemical & Engineering News. [Link]

-

Motoyoshiya, J., et al. (2012). Various effects of surfactants on peroxyoxalate chemiluminescence enhanced by stilbenoid fluorophores. Luminescence, 27(4), 285-291. [Link]

-

Souza, G. A., et al. (2017). Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst. Photochemistry and Photobiology, 93(6), 1423-1429. [Link]

-

Chekanov, A. V., et al. (2017). Peroxyoxalate Chemiluminescent Reaction as a Tool for Elimination of Tumour Cells Under Oxidative Stress. Scientific Reports, 7(1), 3410. [Link]

-

Baader, W. J., et al. (2002). Kinetic Studies On the Peroxyoxalate Chemiluminescent Reaction: Mechanistic Investigation Using Different Esters and Solvent Mixtures. ResearchGate. [Link]

-

Bastos, E. L., et al. (2007). Excited State Singlet Quantum Yields for Several Representative Chemiluminescent Systems. ResearchGate. [Link]

-

Jonsson, T. (2005). Peroxyoxalate Chemiluminescence for Miniaturized Analytical Flow Systems. ResearchGate. [Link]

-

Lee, D., et al. (2007). In vivo imaging of hydrogen peroxide with chemiluminescent nanoparticles. Nature Materials, 6(10), 765-769. [Link]

-

Theotokatos, N., et al. (2011). The effects of solvent preoxidation on inhibited chemiluminescence of pyrogallol oxidation in flow injection analysis and liquid chromatography. ResearchGate. [Link]

-

Smellie, I. (2019). A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations. Chemical Education Xchange. [Link]

-

Arnous, A., et al. (2003). A peroxyoxalate chemiluminescence-based assay for the evaluation of hydrogen peroxide scavenging activity employing 9,10-diphenylanthracene as the fluorophore. Free Radical Biology and Medicine, 35(10), 1255-1262. [Link]

-

Williams, D. C., et al. (1976). Evaluation of peroxyoxalate chemiluminescence for determination of enzyme generated peroxide. Analytical Chemistry, 48(7), 1003-1006. [Link]

-

Mann, B., & Grayeski, M. L. (1991). Evaluation of peroxyoxalate chemiluminescence postcolumn detection of fluphenazine in urine and blood plasma using high performance liquid chromatography. Biomedical Chromatography, 5(1), 47-52. [Link]

- Oakes, T. R., et al. (2020). Peroxide stabilizers.

-

Prat, D., et al. (2016). A solvent selection guide based on chemometrics and multicriteria decision analysis. Green Chemistry, 18(15), 4169-4179. [Link]

-

Al-Lawati, H. J., et al. (2015). Flow Injection Analysis of Hydrogen Peroxide with Peroxyoxalate Chemiluminescence Detection. ResearchGate. [Link]

-

Roda, A., et al. (2016). Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses. Journal of Bioluminescence and Chemiluminescence, 31(1), 15-28. [Link]

-

Kricka, L. J. (1994). Chemiluminescence Technology in Immunoassays. Clinical Chemistry, 40(3), 347-351. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. Diphenyl oxalate - Wikipedia [en.wikipedia.org]

- 6. WHAT'S THAT STUFF? - LIGHT STICKS [pubsapp.acs.org]

- 7. daneshyari.com [daneshyari.com]

- 8. journals.umz.ac.ir [journals.umz.ac.ir]

- 9. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. repositorio.usp.br [repositorio.usp.br]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Mechanistic Studies on the Peroxyoxalate Chemiluminescence Using Sodium Salicylate as Base Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis and Optimization of Bis(2,4,6-trichlorophenyl) Oxalate (TCPO) and High-Performance Analogues

Abstract

This guide details the synthesis, purification, and characterization of bis(2,4,6-trichlorophenyl) oxalate (TCPO) and its high-reactivity analogue, bis(2,4-dinitrophenyl) oxalate (DNPO). TCPO remains the benchmark reagent for peroxyoxalate chemiluminescence (POCL) due to its balance of stability and quantum yield. However, specific applications requiring rapid kinetics or operation in aqueous-organic mixtures often necessitate analogues like DNPO. This protocol emphasizes moisture control, stoichiometric precision, and rigorous purification to minimize quenching impurities.

Introduction & Mechanistic Principles

Peroxyoxalate chemiluminescence is a "dark" chemical reaction that generates light via the decomposition of a high-energy dioxetanedione intermediate. The efficiency of this system relies heavily on the leaving group ability of the phenol attached to the oxalate core.

-

TCPO: The electron-withdrawing chlorine atoms on the phenol ring facilitate the nucleophilic attack by hydrogen peroxide, yet the molecule remains stable enough for long-term storage.

-

DNPO: Substituted with nitro groups, this analogue is significantly more electron-deficient, leading to faster reaction kinetics and higher sensitivity, often at the cost of hydrolytic stability.

Reaction Mechanism

The synthesis is a nucleophilic acyl substitution where a substituted phenol reacts with oxalyl chloride in the presence of a sacrificial base (Triethylamine). The base neutralizes the HCl byproduct, driving the equilibrium forward.

Figure 1: Mechanistic pathway for the esterification of oxalyl chloride with substituted phenols.

Safety & Pre-requisites

CRITICAL WARNING: Oxalyl chloride is highly toxic and reacts violently with water to release HCl and CO gases. All operations must be performed in a functioning fume hood.

-

Moisture Control: The reaction is extremely water-sensitive. All glassware must be oven-dried (120°C for >2 hours). Solvents (Toluene/THF) must be anhydrous (<50 ppm water).

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Waste Disposal: Chlorinated solvents and phenols require segregated halogenated waste streams.

Protocol 1: Synthesis of TCPO (Benchmark)

This protocol produces high-purity TCPO suitable for quantum yield standards and flow-injection analysis.

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Quantity | Role |

| 2,4,6-Trichlorophenol | 197.45 | 2.05 | 20.2 g | Nucleophile |

| Oxalyl Chloride | 126.93 | 1.00 | 6.35 g (4.3 mL) | Electrophile |

| Triethylamine (dry) | 101.19 | 2.10 | 10.6 g (14.6 mL) | Acid Scavenger |

| Toluene (Anhydrous) | - | Solvent | 250 mL | Reaction Medium |

Step-by-Step Methodology

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter. Flush the system with dry nitrogen for 15 minutes.

-

Dissolution: Add 2,4,6-Trichlorophenol (20.2 g) and dry Toluene (200 mL) to the flask. Stir until fully dissolved.

-

Base Addition: Add Triethylamine (14.6 mL) via syringe. The solution may darken slightly; this is normal.

-

Cooling: Submerge the flask in an ice/salt bath to reach 0°C.

-

Acylation (Exothermic):

-

Mix Oxalyl Chloride (4.3 mL) with Toluene (50 mL) in the addition funnel.

-

Dropwise Addition: Add the solution slowly over 45–60 minutes. Maintain internal temperature <5°C.

-

Observation: A thick white precipitate (Et3N·HCl) will form immediately.

-

-

Reaction Completion: Once addition is complete, remove the ice bath. Allow the slurry to warm to room temperature and stir for 3 hours (or overnight for maximum yield).

-

Work-up:

-

Filter the solids (Product + Salt) using a Buchner funnel.

-

Wash 1: Wash the filter cake with cold toluene (50 mL) to remove unreacted phenol.

-

Wash 2 (Critical): Transfer the solid to a beaker, suspend in Deionized Water (300 mL) , and stir vigorously for 20 minutes. This dissolves the Et3N·HCl salt.

-

Filter the remaining white solid (Crude TCPO). Wash with Methanol (50 mL) to aid drying.

-

-

Purification (Recrystallization):

-

Dissolve crude TCPO in boiling Toluene (~15 mL/g).

-

Hot filter if insoluble particles persist.[1]

-

Allow to cool slowly to RT, then 4°C.

-

Collect crystals and dry under vacuum at 60°C for 4 hours.

-

Expected Yield: 75–85% Appearance: White crystalline needles.

Protocol 2: Synthesis of DNPO (High-Reactivity Analogue)

DNPO is less stable than TCPO and requires tighter moisture control. It is often synthesized in THF due to solubility differences.

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Quantity |

| 2,4-Dinitrophenol | 184.11 | 2.05 | 18.9 g |

| Oxalyl Chloride | 126.93 | 1.00 | 6.35 g |

| Triethylamine | 101.19 | 2.10 | 10.6 g |

| THF (Anhydrous) | - | Solvent | 200 mL |

Methodology Differences[2][3][4]

-

Solvent Switch: Use Anhydrous THF instead of Toluene. Dinitrophenol has poor solubility in cold toluene.

-

Temperature: Maintain reaction at 0°C strictly. DNPO is prone to hydrolysis if the exotherm is uncontrolled.

-

Work-up:

-

Unlike TCPO, DNPO is moderately soluble in THF. The precipitate is mostly Et3N·HCl.

-

Filtrate Processing: Filter off the salt.[2] Concentrate the THF filtrate (containing the product) to ~20% volume using a rotary evaporator.

-

Precipitation: Pour the concentrated residue into cold Hexane (300 mL) to precipitate the DNPO.

-

-

Purification: Recrystallize from Ethyl Acetate/Hexane (1:1).

Experimental Workflow Visualization

Figure 2: Decision tree and workflow for synthesizing TCPO versus DNPO.

Characterization & Quality Control

Melting Point

-

TCPO: 190–192°C (Sharp melting point indicates high purity).

-

DNPO: 192–194°C (Decomposes).

FTIR Spectroscopy

Key diagnostic peaks for validation:

-

C=O Stretch (Ester): Strong doublet around 1750–1780 cm⁻¹.

-

Ar-H Stretch: >3000 cm⁻¹.

-

Absence of OH: No broad peak at 3200–3500 cm⁻¹ (confirms no unreacted phenol).

Chemiluminescence Assay (Functional Test)

To verify activity, prepare a standard "Glow" solution:

-

Fluorophore: 9,10-Bis(phenylethynyl)anthracene (BPEA) [Green] or Rubrene [Yellow].

-

Catalyst: Sodium Salicylate (weak base).[4]

-

Oxidant: 30% H2O2.[5]

-

Observation: Immediate, intense light emission upon H2O2 addition confirms active oxalate ester.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture contamination. | Re-dry all glassware; distill toluene over sodium; ensure N2 atmosphere. |

| Yellow Product (TCPO) | Unreacted Trichlorophenol or oxidation. | Perform an additional wash with cold ethanol or recrystallize twice. |

| No Chemiluminescence | Hydrolysis of ester bond. | Product stored improperly. Store in desiccator at -20°C. Check H2O2 activity. |

| Rapid Decay of Light | Catalyst concentration too high. | Reduce Sodium Salicylate concentration or switch to a less reactive analogue (TCPO vs DNPO). |

References

-

Mohan, A. G., & Turro, N. J. (1974). A Facile Synthesis of Bis(2,4,6-trichlorophenyl) Oxalate. Journal of Chemical Education. Link

-

Rauhut, M. M. (1969). Chemiluminescence from Concerted Peroxide Decomposition Reactions. Accounts of Chemical Research. Link

-

Stevani, C. V., et al. (2000). Kinetics and Mechanism of the Peroxyoxalate Chemiluminescence. Journal of the Chemical Society, Perkin Transactions 2.[6] Link

-

NurdRage. (2009).[3] How to Make TCPO (Bis(2,4,6-trichlorophenyl) oxalate).

-

TCI Chemicals. Bis(2,4,6-trichlorophenyl) Oxalate Product Specifications. Link

Sources

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. How to Make TCPO (for Making Glow Sticks) - Instructables [instructables.com]

- 3. youtube.com [youtube.com]

- 4. TCPO - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Characteristics of key intermediates generated in uncatalyzed bis(2,4-dinitrophenyl) oxalate (DNPO) chemiluminescence reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Stability Optimization for Oxo(phenoxy)acetate Derivatives

Welcome to the Technical Support Hub. This guide addresses the hydrolytic instability of oxo(phenoxy)acetate derivatives in aqueous buffer systems. These compounds are structurally predisposed to degradation due to the electron-withdrawing nature of the phenoxy group, which increases the electrophilicity of the ester carbonyl.

Module 1: Diagnostics & Root Cause Analysis

Question: Why is my compound degrading even at neutral pH?

Technical Insight:

The "oxo(phenoxy)acetate" scaffold contains an ester linkage adjacent to an electron-withdrawing phenoxy group. In standard aliphatic esters, the carbonyl carbon is moderately electrophilic. However, the inductive effect ($ -I $) of the phenoxy oxygen pulls electron density away from the

If you observe degradation, it is likely driven by one of three factors:

-

General Base Catalysis: Your buffer species (e.g., Phosphate) is acting as a nucleophile.

-

Alkaline Lability: Even pH 7.4 may be too basic for these activated esters.

-

Specific Acid Catalysis: Rare, but possible if the ether linkage is sensitive below pH 4.

Hydrolysis Risk Assessment Diagram

Caption: Decision tree for identifying primary hydrolysis risks based on experimental conditions.

Module 2: Buffer Selection Strategy

Question: I am using PBS (Phosphate Buffered Saline). Is this a problem?

Answer: Yes.

Phosphate anions (

Recommendation: Switch to sterically hindered sulfonic acid buffers (Good's Buffers). These are non-nucleophilic due to their bulky structure and lack of reactive lone pairs on the buffering atoms.

Buffer Compatibility Table

| Buffer System | Type | Nucleophilicity | Suitability | Recommended pH Range |

| Phosphate (PBS) | Inorganic | High | AVOID | 5.8 – 8.0 |

| Tris | Primary Amine | High | AVOID | 7.0 – 9.0 |

| Imidazole | Aromatic Amine | High | AVOID | 6.2 – 7.8 |

| Acetate | Carboxylate | Moderate | Caution | 3.6 – 5.6 |

| MES | Sulfonic Acid | None | IDEAL | 5.5 – 6.7 |

| MOPS | Sulfonic Acid | None | IDEAL | 6.5 – 7.9 |

| HEPES | Sulfonic Acid | None | IDEAL | 6.8 – 8.2 |

Module 3: pH Optimization

Question: What is the exact pH I should target?

Technical Insight: Ester hydrolysis follows a pH-rate profile that is typically V-shaped or U-shaped.

-

Alkaline Region (pH > 7): Rate increases linearly with

. This is the most dangerous region for phenoxyacetates. -

Acidic Region (pH < 3): Rate increases with

. -

Plateau Region (pH 4 – 6): This is the "stability window" where

is minimized.

Protocol: Do not assume pH 7.4 (physiological) is necessary for storage or processing. If your downstream application allows, store and handle the compound at pH 5.5 - 6.0 using MES buffer.

Module 4: Experimental Protocols

Question: How do I validate the stability of my specific derivative?

Protocol: Determination of Hydrolytic Half-Life (

Reagents

-

Stock Solution: 10 mM compound in DMSO (anhydrous).

-

Test Buffer: 50 mM MES, pH 6.0 (pre-equilibrated at 25°C).

-

Quench Solution: 50:50 Water:Acetonitrile + 0.1% Formic Acid (chilled).

-

Internal Standard (IS): A stable analog (e.g., carbamazepine) to normalize injection variability.

Workflow Diagram

Caption: Step-by-step kinetic assay for determining ester half-life.

Data Analysis

-

Plot

vs. Time ( -

The slope of the line is

. -

Calculate half-life:

.

Module 5: Storage & Handling FAQs

Q: Can I freeze the aqueous solution?

-

A: Avoid if possible. Freezing aqueous buffers can cause "pH shift on freezing" (eutectic effect), where the pH can swing dramatically (e.g., Phosphate can shift from pH 7 to pH 3.5 during freezing), destroying the molecule.

-

Solution: Flash freeze in liquid nitrogen if necessary, but preferred storage is as a dry powder or in anhydrous DMSO at -20°C.

Q: Will adding organic solvents help?

-

A: Yes. Adding 10-20% Acetonitrile or DMSO reduces the water activity (

) and the dielectric constant of the medium, which generally retards hydrolytic pathways.

References

-

Hydrolysis of Esters (Mechanism & Kinetics) Source: OpenStax Chemistry Detailed overview of nucleophilic acyl substitution and the specific mechanisms of acid and base-catalyzed hydrolysis.

-

Buffer Catalysis in Ester Hydrolysis Source: National Institutes of Health (PMC) Investigation into how buffer species like HEPES and MES interact with ester hydrolysis compared to nucleophilic buffers.

-

Effect of Electron-Withdrawing Groups on Ester Stability Source: Royal Society of Chemistry (RSC) Study confirming that electron-withdrawing substituents (like phenoxy groups) significantly increase the rate of hydrolysis by increasing the electrophilicity of the carbonyl carbon.

-

pH-Rate Profiles for Phenoxy Derivatives Source: USDA Agricultural Research Service Specific data on the stability of fenoxaprop-ethyl (a phenoxyacetate derivative), demonstrating sensitivity to both alkaline conditions and specific acidic thresholds.

Technical Support Center: Phenyl Oxalate Chemiluminescence (PO-CL) Systems

Topic: Optimizing Quantum Yield in Phenyl Oxalate Chemiluminescence Ticket ID: PO-CL-OPT-001 Assigned Specialist: Senior Application Scientist

Welcome to the PO-CL Technical Support Center

You have reached the advanced optimization tier. This guide is designed for researchers experiencing suboptimal photon output or kinetic instability in peroxyoxalate systems (e.g., TCPO, CPPO). Unlike standard fluorescence, PO-CL is a "dark" chemical reaction until the final energy transfer step; therefore, optimizing Quantum Yield (QY) requires strict control over the Chemical Engine (oxalate/peroxide/catalyst) and the Photophysical Output (fluorophore).

Below you will find targeted troubleshooting modules, mechanistic insights, and validated protocols to maximize

Module 1: The Chemical Engine (Kinetics & Catalysis)

User Question: My reaction flashes brightly but decays in seconds. How do I convert this to a stable, high-yield "glow" for quantification?

Technical Diagnosis: You are likely experiencing "Flash Kinetics" caused by catalyst overdrive . While nucleophilic catalysts (like imidazole) are necessary to initiate the reaction, an excess concentration accelerates the production of the high-energy intermediate (1,2-dioxetanedione) faster than the fluorophore can accept the energy, or leads to side-reactions that consume the intermediate non-radiatively.

The Mechanism (CIEEL): To optimize, you must understand that PO-CL follows the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism.[1][2][3] The efficiency depends on the electron transfer capability between the fluorophore and the intermediate.

Figure 1: The CIEEL pathway. Maximizing QY requires stabilizing the Charge Transfer Complex and minimizing Dark Quenching pathways.

Optimization Protocol:

-

Catalyst Selection: Switch from strong general bases to nucleophilic catalysts with controlled concentrations.

-

Concentration Tuning: Maintain a Fluorophore-to-Oxalate ratio

to ensure every generated intermediate finds an acceptor immediately.

| Catalyst | Type | Kinetic Profile | Best Use Case |

| Imidazole | Nucleophilic | Fast Rise / Fast Decay | High-throughput assays requiring rapid signal. |

| Sodium Salicylate | General Base | Slow Rise / Long Glow | Imaging or prolonged quantification. |

| 4-DMAP | Highly Nucleophilic | Instant Flash | Demonstration only; generally too fast for quantitation. |

Module 2: Reagent Integrity & Solvent Effects

User Question: I am using high-purity TCPO, but my background noise is high and signal is lower than literature values. Why?

Technical Diagnosis: The culprit is almost certainly water or solvent viscosity .

-

Hydrolysis (The Enemy): Oxalates (TCPO) hydrolyze rapidly in the presence of trace water, producing phenols (quencher) and oxalic acid (pH shift), killing the reaction before it starts.

-

Viscosity (The Friend): In the CIEEL mechanism, the solvent "cage" effect is crucial. Higher viscosity solvents stabilize the encounter complex between the intermediate and the fluorophore, increasing the probability of energy transfer rather than non-radiative decay.

Corrective Action Plan:

-

Step 1: Solvent Drying (Mandatory)

-

Do not trust "HPLC Grade" to be anhydrous.

-

Store organic solvents (Ethyl Acetate, Acetonitrile) over activated 3Å or 4Å Molecular Sieves for at least 24 hours.

-

Target: Water content

ppm.

-

-

Step 2: Viscosity Tuning

-

Pure acetonitrile (low viscosity) often yields lower QY.

-

Recommendation: Use a binary solvent system. Mix a polar aprotic solvent (for solubility) with a viscous co-solvent.

-

Golden Ratio: 75% Ethyl Acetate / 25% Dibutyl Phthalate (or Dimethyl Phthalate). The phthalate increases viscosity, boosting QY by up to 5x compared to pure ethyl acetate [1].[2][3]

-

Module 3: Fluorophore Selection

User Question: Can I use any fluorescent dye? My Rhodamine B signal is weak.

Technical Diagnosis: No. PO-CL relies on oxidation potential , not just fluorescence quantum yield. The fluorophore must act as an electron donor to the dioxetanedione intermediate. If the oxidation potential is too high, electron transfer cannot occur.

Selection Criteria:

-

Low Oxidation Potential (

): The dye must be easily oxidized. -

High Fluorescence QY (

): Once excited, it must emit efficiently. -

Spectral Match: Ensure the emission doesn't overlap with the absorption of the reaction byproducts (e.g., trichlorophenolate ions), which causes "Inner Filter Effect" quenching.

Recommended Fluorophores:

| Fluorophore | Color | Notes | ||

| 9,10-Diphenylanthracene (DPA) | Blue | ~1.25 V | High | The "Gold Standard" for efficiency. |

| Rubrene | Yellow/Orange | ~0.96 V | Very High | Extremely efficient due to low |

| Rhodamine B | Red | ~1.50 V | Low/Medium | Harder to oxidize; often requires specific solvent tuning. |

| Perylene | Blue | ~1.05 V | High | Good alternative to DPA. |

Module 4: Troubleshooting Workflow

User Question: My system is dead. Where do I start debugging?

Follow this self-validating logic flow to isolate the failure point.

Figure 2: Step-by-step isolation of chemiluminescence failure modes.

References

-

Solvent Viscosity Effects: Baader, W. J., et al. (2016).[2] "Peroxyoxalate chemiluminescence efficiency in polar medium is moderately enhanced by solvent viscosity."[3][4] Journal of Photochemistry and Photobiology A: Chemistry.

-

CIEEL Mechanism & Water Effects: Baader, W. J., et al. (2024).[5] "Water modulates the chemiexcitation efficiency of the peroxyoxalate reaction."[5][6] Journal of Photochemistry and Photobiology A: Chemistry.

-

Kinetics of Imidazole Catalysis: Ciscato, L. F. M. L., et al. (2002). "Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst." Journal of the Chemical Society, Perkin Transactions 2.

-

Oxalate Structure & Sensitivity: Melnikov, A. S., et al. (2020).[7] "Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction." Photochemical & Photobiological Sciences.

-

General Review of PO-CL: Pinto da Silva, L., & Esteves da Silva, J. C. G. (2012). "Peroxyoxalate chemiluminescence: A review." Luminescence.

Sources

- 1. journals.umz.ac.ir [journals.umz.ac.ir]

- 2. daneshyari.com [daneshyari.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. repositorio.usp.br [repositorio.usp.br]

- 6. Kinetics of two pathways in peroxyoxalate chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Factors underlying sensitivity of aromatic oxalates in peroxyoxalate chemiluminescent reaction in aqueous-organic media - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Peroxyoxalate Chemiluminescence (PO-CL) HPLC Detection

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Foundation: The Peroxyoxalate Reaction

Before troubleshooting, it is crucial to understand the mechanism generating the signal. Low sensitivity is almost always a result of a disruption in this chemical pathway.

The PO-CL reaction is a form of indirect chemiluminescence. It does not rely on the analyte itself being chemiluminescent. Instead, a post-column reaction creates a high-energy intermediate from an aryl oxalate ester (e.g., TCPO) and hydrogen peroxide. This intermediate, believed to be 1,2-dioxetanedione, does not produce light on its own.[1][2] It transfers its energy to a fluorescent molecule (the analyte or a derivatized analyte) present in the HPLC eluent. This energy transfer excites the fluorophore, which then emits a photon as it returns to its ground state. This emitted photon is what the detector measures.[1][2]

The efficiency of this entire process, from reaction to photon emission, dictates the sensitivity of your assay.

Caption: Peroxyoxalate Chemiluminescence (PO-CL) Reaction Pathway.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common causes of low sensitivity in a question-and-answer format, progressing from reagent-based issues to system and method-related problems.

Q1: My signal is weak or non-existent across all standards and samples. Where should I start?

Answer: Start with your reagents. The PO-CL reaction is highly dependent on the quality and freshness of the aryl oxalate and hydrogen peroxide solutions. These are the most common failure points.

Scientific Rationale:

-

Aryl Oxalate Hydrolysis: Aryl oxalates like bis(2,4,6-trichlorophenyl)oxalate (TCPO) are esters susceptible to hydrolysis.[3] Trace amounts of water in your organic solvent (typically acetonitrile or ethyl acetate) will degrade the TCPO over time, rendering it incapable of reacting with hydrogen peroxide to form the necessary high-energy intermediate.

-

Hydrogen Peroxide Decomposition: Hydrogen peroxide (H₂O₂) solutions, especially when diluted, can degrade. This decomposition reduces the concentration of the essential oxidizing agent, leading to an incomplete reaction and a weaker signal.

Troubleshooting Protocol:

-

Prepare Fresh Reagents: This is the single most important troubleshooting step. Do not attempt other complex diagnostics until you have ruled out reagent degradation.

-

Use High-Purity, Dry Solvents: When preparing the TCPO solution, use HPLC-grade, anhydrous solvents to minimize hydrolysis.

-

Verify Reagent Integrity: If possible, test the new reagents with a known, stable fluorophore standard injected directly into the system to confirm that the reaction is proceeding as expected.

Q2: I've prepared fresh reagents, but my sensitivity is still poor. What's the next logical step?

Answer: Investigate the physical components of your post-column reaction setup and the detector itself. Leaks, blockages, and incorrect mixing can severely diminish the signal.

Scientific Rationale: The PO-CL reaction is rapid. Efficient and immediate mixing of the HPLC eluent with the two reagent streams is critical for maximizing the light output before the eluent reaches the detector cell. Any delay or inefficiency in mixing allows the high-energy intermediate to decay without transferring energy to the fluorophore (a "dark pathway").[3][4]

Troubleshooting Workflow:

Caption: Systematic Troubleshooting Workflow for Low PO-CL Sensitivity.

-

Check for Leaks: Carefully inspect all fittings, especially at the mixing tee and connections to the reaction coil and detector. A small leak in a reagent line can drastically alter the reaction stoichiometry.[5][6]

-

Inspect the Mixing Tee: Ensure the mixing tee is not clogged. A partial blockage will lead to inefficient mixing and pressure fluctuations.

-

Evaluate the Reaction Coil: The length and internal diameter of the reaction coil are critical. A coil that is too short may not allow sufficient time for the reaction to complete, while a coil that is too long can lead to peak broadening and allow the intermediate to decay before reaching the detector.[7][8]

-

Confirm Reagent Flow Rates: Verify that the pumps delivering the PO-CL reagents are functioning correctly and delivering the specified flow rates. Inconsistent flow will lead to a noisy or drifting baseline and poor reproducibility.[5][9]

Q3: My signal is present but lower than expected, and the baseline is drifting. What mobile phase conditions could be the cause?

Answer: Your mobile phase composition, particularly pH and the presence of potential quenching agents, can significantly impact signal intensity.

Scientific Rationale:

-

pH and Catalyst Activity: The PO-CL reaction is often base-catalyzed, with catalysts like imidazole significantly accelerating the initial reaction between the aryl oxalate and hydrogen peroxide.[10][11] The pH of the final mixed solution (eluent + reagents) must be optimal for catalyst activity. If the mobile phase is too acidic, it can neutralize the catalyst, slowing the reaction and reducing light output. Conversely, a pH that is too high (e.g., >8) can accelerate the hydrolysis of the aryl oxalate ester, consuming it in a non-productive side reaction.[12]

-

Quenching: Certain compounds can interfere with the energy transfer process or quench the excited state of the fluorophore, causing it to return to the ground state without emitting a photon. Amines are a known class of compounds that can interact with the reaction intermediate and quench the chemiluminescence.[12][13] Components of your mobile phase or matrix components from your sample could be acting as quenchers.

Troubleshooting Protocol:

-

Measure pH: If using a catalyst, ensure the mobile phase buffer has sufficient capacity to maintain the optimal pH range after mixing with the reagent streams.

-

Simplify the Mobile Phase: To diagnose quenching, prepare a simplified mobile phase (e.g., just acetonitrile/water). If sensitivity improves, systematically add back other components (buffers, salts, ion-pairing agents) to identify the quenching agent.

-

Review Sample Matrix: Consider if co-eluting compounds from a complex sample matrix (like plasma or urine) could be causing quenching.[14] Improved sample cleanup may be necessary.

Section 3: Protocols and Data

Protocol 1: Preparation of High-Quality PO-CL Reagents

This protocol describes the preparation of TCPO and hydrogen peroxide reagents, a critical first step in troubleshooting. Safety Note: Handle all chemicals in a fume hood with appropriate personal protective equipment (PPE).

Reagent A: TCPO Solution

-